
4-(4-Bromophenyl)-2,6-diphenylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-2,6-diphenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a diphenylphenol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,6-diphenylphenol typically involves the bromination of phenol derivatives. One common method is the bromination of phenol using bromine in the presence of a solvent like carbon disulfide. The reaction is carried out at low temperatures (below 5°C) to control the addition of bromine and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful control of reaction conditions, such as temperature and the concentration of reactants, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Phenyl derivatives without the bromine atom.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
4-(4-Bromophenyl)-2,6-diphenylphenol has several applications in scientific research:
作用机制
The mechanism of action of 4-(4-Bromophenyl)-2,6-diphenylphenol involves its interaction with specific molecular targets. The bromine atom and phenolic group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as an anticancer and antimicrobial agent .
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: Another brominated phenyl compound with different functional groups and applications.
4-Bromophenol: A simpler brominated phenol used in various chemical reactions.
4-Bromobiphenyl: A brominated biphenyl compound with distinct chemical properties and uses.
Uniqueness
4-(4-Bromophenyl)-2,6-diphenylphenol is unique due to its specific structure, which combines a brominated phenyl ring with a diphenylphenol moiety. This combination imparts unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6924-35-2 |
|---|---|
分子式 |
C24H17BrO |
分子量 |
401.3 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-2,6-diphenylphenol |
InChI |
InChI=1S/C24H17BrO/c25-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)24(26)23(16-20)19-9-5-2-6-10-19/h1-16,26H |
InChI 键 |
YORWGEBGLARDJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


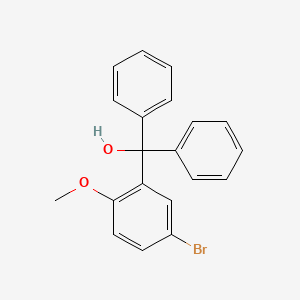
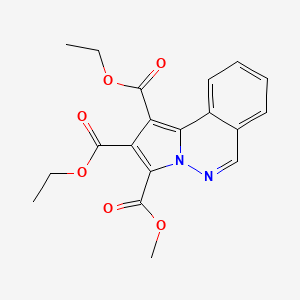
![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
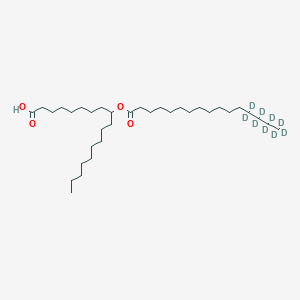

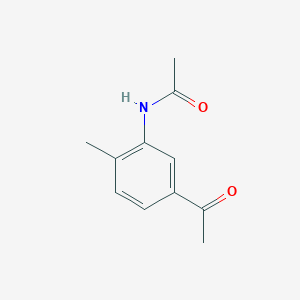
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)
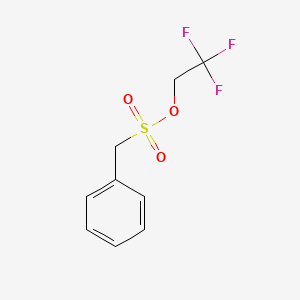

![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)

